1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE
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Overview
Description
“1-[3-(BENZENESULFONYL)-8-AZABICYCLO[321]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE” is a complex organic compound that features a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE” typically involves multiple steps, including:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the phenylsulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the chlorofluorophenyl group: This can be done through halogenation reactions or via Suzuki coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, and catalysts like palladium.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting pharmacological properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, possibly as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- 3-(2-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring might confer unique chemical and biological properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-chloro-6-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFNO3S/c23-20-7-4-8-21(24)19(20)11-12-22(26)25-15-9-10-16(25)14-18(13-15)29(27,28)17-5-2-1-3-6-17/h1-8,15-16,18H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDHMKCYSXRJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=C(C=CC=C3Cl)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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